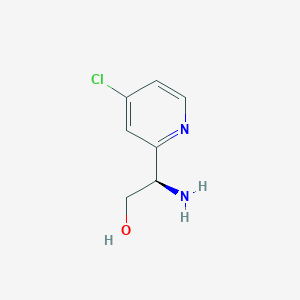

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |

InChI Key |

JTYYOJIFZABMKM-LURJTMIESA-N |

Isomeric SMILES |

C1=CN=C(C=C1Cl)[C@H](CO)N |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Identification, Characterization, and Synthesis Applications of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol: A Technical Whitepaper

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp3-hybridized, three-dimensional scaffolds is a primary objective for improving target specificity and pharmacokinetic profiles. (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly functionalized chiral building block essential for Fragment-Based Drug Discovery (FBDD). The presence of a pyridine ring, a halogen vector (C4-Cl) for cross-coupling, and a chiral amino alcohol motif makes it a privileged scaffold. This guide provides a definitive framework for its database identification, structural validation, and synthetic integration.

Chemical Identity & Structural Elucidation

Accurate identification of chiral pyridine derivatives is notoriously difficult due to IUPAC nomenclature drift (e.g., "ethan-1-ol" vs. "ethanol", "2-pyridyl" vs. "pyridin-2-yl"). To establish a self-validating ground truth, application scientists rely on exact SMILES strings and standardized database identifiers rather than text names.

Because chiral amino pyridines are highly hygroscopic and prone to oxidation as free bases, commercial suppliers and chemical databases predominantly index this compound as a dihydrochloride salt [1][2].

Table 1: Physicochemical and Database Identifiers

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol |

| Common Synonyms | (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride |

| CAS Registry Number | 2682097-44-3 (Dihydrochloride salt)[1][3] |

| Molecular Formula | C₇H₁₁Cl₃N₂O (Salt) / C₇H₉ClN₂O (Free base)[2][3] |

| Molecular Weight | 245.53 g/mol (Salt)[1][2] |

| SMILES | ClC1=CC(CO)=NC=C1.[H]Cl.[H]Cl[2] |

| PubChem CID | 154729948[4] |

Database Search Methodologies & Verification

When sourcing novel chiral building blocks, text-based queries frequently yield false negatives. The following protocol outlines a self-validating system for verifying CAS numbers for complex stereocenters.

Protocol 1: Structure-Based CAS Verification

-

SMILES Generation: Draw the exact (2R) stereoisomer in a chemical drawing tool and generate the canonical SMILES string.

-

Causality: This eliminates nomenclature ambiguity and ensures the stereocenter is computationally locked before querying.

-

-

InChIKey Hashing: Convert the SMILES to an InChIKey (KRVZBMSYEFYFML-ILKKLZGPSA-N)[2].

-

Causality: Search engines and databases (like PubChem or CAS SciFinder) index the 27-character InChIKey much more reliably than the special characters found in chemical names.

-

-

Salt Form Validation: Always verify the salt form stoichiometry. For CAS 2682097-44-3, the molecule is a dihydrochloride salt[1].

-

Causality: Failing to account for the two HCl molecules will result in incorrect molar equivalent calculations during synthetic scale-up, leading to skewed reaction kinetics or failed cross-couplings.

-

Mechanistic Role in Drug Development

Chiral amino alcohols are critical in FBDD, providing the necessary three-dimensionality (sp3 character) that flat aromatic rings lack[5]. The this compound scaffold is particularly valuable in the synthesis of [6][7] and complex macrocycles.

Mechanistically, the molecule offers three orthogonal synthetic vectors:

-

The C4-Chlorine: Serves as a prime vector for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

The Primary Amine: Can be utilized in asymmetric [8][9] or standard amide bond formations.

-

The Hydroxyl Group: Allows for O-alkylation or esterification to build cyclic constraints.

Workflow for integrating the chiral pyridine amino alcohol into complex API scaffolds.

Experimental Protocols: Analytical Validation of Chiral Integrity

Before deploying this building block in asymmetric synthesis, its enantiomeric excess (ee) must be validated. The presence of two basic nitrogen atoms (the pyridine ring and the primary amine) requires a specific chromatographic strategy to prevent severe peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Protocol 2: Chiral HPLC Validation

-

Sample Preparation: Dissolve the dihydrochloride salt in methanol, neutralize with 2.1 equivalents of triethylamine, and dilute with the mobile phase.

-

Causality: Injecting the salt directly onto a normal-phase chiral column will result in phase collapse, poor retention, and irreproducible retention times. The free base must be generated in situ.

-

-

Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

-

Causality: The hydrogen-bonding network of the amylose tris(3,5-dimethylphenylcarbamate) derivative provides optimal chiral recognition pockets for primary amino alcohols.

-

-

Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Causality: The 0.1% Diethylamine (DEA) acts as a basic modifier. It competitively binds to and masks the acidic silanols on the silica support, ensuring sharp, symmetrical peaks for the basic pyridine analyte.

-

Table 2: Chiral HPLC Parameters

| Parameter | Specification | Mechanistic Causality |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Optimal steric fit for amino alcohol resolution. |

| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | DEA suppresses destructive silanol interactions. |

| Flow Rate | 1.0 mL/min | Balances theoretical plate resolution and run time. |

| Detection | UV at 254 nm | Targets the strong pyridine chromophore. |

| Temperature | 25 °C | Stabilizes the thermodynamics of chiral recognition. |

References

-

Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections Source: Frontiers in Chemistry URL:[Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (American Chemical Society) URL:[Link]

-

Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions Source: ChemRxiv URL:[Link]

-

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride (CAS: 2682097-44-3) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

- 1. 2682097-44-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2682097-44-3 | (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | Chlorides | Ambeed.com [ambeed.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 2682097-44-3 | (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | Chlorides | Ambeed.com [ambeed.com]

- 5. Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Architectural Precision in Drug Design: The Structure-Activity Relationship of (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol

Executive Overview

In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for dictating the spatial trajectory and target engagement of a drug candidate. (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol (CAS: 2682097-44-3) has emerged as a highly versatile and privileged pharmacophore scaffold[1]. By combining the rigid, electron-deficient nature of a 4-chloropyridine ring with the highly functionalizable, stereospecific (2R)-aminoethanol side chain, this intermediate serves as a cornerstone in the synthesis of advanced therapeutics, particularly in the realm of selective kinase inhibitors (e.g., p38α MAPK, Pim, and mTORC)[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond a mere structural description. We will dissect the causality behind the physicochemical properties of this scaffold, explore its Structure-Activity Relationship (SAR) dynamics, and provide a self-validating synthetic protocol for its integration into larger molecular architectures.

Physicochemical Profiling & The Pharmacophore Model

The efficacy of the (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol scaffold lies in its dual-domain architecture, which perfectly balances lipophilicity, hydrogen-bonding capacity, and stereochemical precision.

The 4-Chloropyridine Core

The selection of the 4-chloro substituent on the pyridine ring is not arbitrary. The chlorine atom provides a critical balance of lipophilicity (enhancing cellular membrane permeability) and electron-withdrawing capability. This inductive effect reduces the basicity (pKa) of the pyridine nitrogen, thereby fine-tuning its strength as a hydrogen-bond acceptor[2][4]. In kinase targets, this nitrogen frequently anchors the molecule to the highly conserved hinge region of the ATP-binding pocket. Furthermore, the N-protected 4-chloropyridine core is an essential structural motif used to block unwanted nucleophilic properties at the C2 position during complex syntheses[2].

The (2R)-Aminoethanol Moiety

The chiral center at the C2 position dictates the 3D orientation of the molecule. The primary amine serves as a primary vector for derivatization (e.g., reductive aminations, urea formations)[5], while the terminal hydroxyl group acts as an amphoteric hydrogen-bond donor/acceptor. The strict (2R) stereochemistry ensures that when the pyridine ring is anchored in the kinase hinge region, the aminoethanol side chain is optimally projected toward the solvent-exposed region or the ribose-binding pocket, preventing steric clashes that would occur with the (2S) enantiomer[3].

Target Engagement: Kinase Inhibition Pathways

Derivatives of 4-chloropyridin-2-yl amines have demonstrated profound efficacy as dual Pim and mTORC protein kinase inhibitors, which are critical drivers of tumor growth and blood vessel proliferation[3]. When integrated into larger scaffolds (such as 2-oxoquinolines), the 4-chloropyridine moiety directly engages the kinase domains, blocking the downstream phosphorylation cascades that lead to tumor survival.

Fig 1: Mechanism of action for 4-chloropyridine derivatives in dual Pim/mTORC kinase inhibition.

Structure-Activity Relationship (SAR) Dynamics

To elucidate how modifications to this scaffold impact biological activity, we have synthesized the quantitative SAR trends observed in recent kinase inhibitor development utilizing the 4-chloropyridine core[2][3][4][5].

| Scaffold Modification | Structural Variant | Impact on Physicochemical Profile | Biological Activity / Target Engagement |

| Pyridine C4 | Unsubstituted (-H) | Baseline lipophilicity and basicity. | Moderate kinase affinity; susceptible to rapid hepatic metabolism. |

| Pyridine C4 | Chloro (-Cl) | Increased lipophilicity; electron-withdrawing effect lowers pKa of pyridine N. | Enhanced hinge-region binding; improved metabolic stability[2][4]. |

| C2 Stereocenter | (2S) Enantiomer | Alters spatial trajectory of the ethanolamine side chain. | Steric clash with the ribose-binding pocket; significant drop in potency. |

| C2 Stereocenter | (2R) Enantiomer | Optimal vector alignment for H-bond donors/acceptors. | High affinity for targeted kinase pockets (e.g., Pim/mTORC)[3]. |

| Amine (N-term) | Urea Derivatization | Introduces rigid, bidentate H-bond donors. | Strong enzyme inhibition (e.g., 1,3-Bis(4-chloropyridin-2-yl)urea analogs)[5]. |

| Hydroxyl (O-term) | O-Alkylation | Removes H-bond donor; increases steric bulk. | Shifts selectivity profile; frequently utilized to target hydrophobic sub-pockets. |

Self-Validating Experimental Protocol: Stereoretentive Reductive Amination

Objective: To couple the chiral (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol pharmacophore to an aryl aldehyde scaffold (e.g., a quinolinone core) without racemization of the C2 stereocenter[3].

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over standard sodium borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic iminium ion rather than the starting aldehyde, preventing the formation of unwanted primary alcohol byproducts. Acetic acid is utilized as a catalyst to protonate the intermediate carbinolamine, facilitating water elimination to form the iminium species.

Fig 2: Self-validating synthetic workflow for the stereoretentive reductive amination.

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the aryl aldehyde (1.0 equiv) and (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol (1.05 equiv) in anhydrous dichloromethane (DCM). Add glacial acetic acid (0.1 equiv) as a catalyst.

-

Validation Checkpoint 1 (Imine Formation): Stir the mixture at room temperature for 2 hours. Self-Validation: Withdraw a 10 µL aliquot and analyze via LC-MS or FT-IR. Do not proceed until the aldehyde peak is consumed and the imine (C=N stretch at ~1650 cm⁻¹) is confirmed.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint 2 (Stereochemical Integrity): Purify the crude product via flash column chromatography. Self-Validation: Analyze the purified secondary amine using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%, validating that no racemization occurred at the C2 position.

Conclusion

The (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of the 4-chloropyridine ring alongside the stereospecific vectoring of the (2R)-aminoethanol group, researchers can construct highly potent, target-specific inhibitors. Adhering to strict, self-validating synthetic protocols ensures the integrity of this chiral building block is maintained throughout complex derivatizations, ultimately accelerating the pipeline from benchtop synthesis to clinical viability.

References

-

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | sigmaaldrich.com | 1

-

N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide | nih.gov | 2

-

Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors | nih.gov |3

-

4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide | iucr.org | 4

-

1,3-Bis(4-chloropyridin-2-yl)urea | smolecule.com | 5

Sources

- 1. (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | 2682097-44-3 [sigmaaldrich.com]

- 2. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Buy 1,3-Bis(4-chloropyridin-2-yl)urea [smolecule.com]

A Technical Guide for Drug Discovery Professionals: The Emergence of Novel Pyridine-Based Chiral Synthons

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including basicity, hydrogen bonding capability, and metabolic stability, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1][3] This guide provides an in-depth exploration of the synthesis and application of chiral pyridine-based synthons, which are indispensable building blocks for the development of stereochemically pure pharmaceuticals. We will delve into the causality behind advanced asymmetric synthetic strategies, present validated experimental protocols, and illustrate the application of these synthons in the synthesis of complex, biologically active molecules.

The Strategic Importance of the Pyridine Scaffold in Drug Design

The prevalence of the pyridine motif in FDA-approved drugs is a direct result of its advantageous physicochemical properties that positively influence a molecule's behavior in biological systems.[4] The nitrogen atom imparts a dipole moment and acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to targets like enzymes and receptors.[1] Furthermore, the pyridine ring is often employed as a bioisostere for a phenyl ring. This substitution can modulate potency and selectivity while improving metabolic stability and solubility, key considerations in moving a compound from a lab curiosity to a clinical candidate.[1][5][6]

The introduction of chirality into these scaffolds adds a crucial layer of complexity and specificity. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Therefore, access to enantiomerically pure pyridine-based synthons is not merely an academic exercise but a fundamental requirement for modern drug discovery.[7]

Caption: Bioisosteric replacement of benzene with pyridine.

Core Strategies for Asymmetric Synthesis of Chiral Pyridines

The synthesis of chiral pyridine derivatives presents a significant challenge due to the coordinating ability of the pyridine nitrogen, which can often deactivate catalysts. However, remarkable progress has been made, leading to the development of several robust strategies.

Catalytic Asymmetric Synthesis: The Modern Workhorse

Asymmetric catalysis is the most elegant and efficient approach for constructing chiral molecules. The field has evolved to overcome the challenges posed by pyridine substrates, enabling a range of powerful transformations.

A. Catalytic Asymmetric Addition to Alkenyl Pyridines

One of the most effective methods involves the conjugate addition of nucleophiles to electron-deficient alkenyl pyridines. The challenge lies in the inherently low reactivity of these substrates. A breakthrough strategy involves the use of a Lewis acid to activate the pyridine ring, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack.[7][8]

-

Expertise in Action: The choice of a copper catalyst paired with a chiral diphosphine ligand is deliberate. Copper is a relatively soft metal, showing good affinity for the soft Grignard nucleophile. The chiral ligand, such as a ferrocenyl-based diphosphine, creates a chiral pocket around the metal center, dictating the facial selectivity of the nucleophilic attack on the alkene and resulting in high enantioselectivity.[7][8] The Lewis acid, BF₃·Et₂O, coordinates to the pyridine nitrogen, withdrawing electron density and activating the entire system towards addition.[8]

B. Catalytic Asymmetric C–H Functionalization

Directly functionalizing a C-H bond represents the pinnacle of synthetic efficiency. Recent advances have enabled the enantioselective C-H functionalization on the side chain of alkylpyridines or even on the pyridine ring itself. For instance, iridium-catalyzed C-H borylation of diaryl(2-pyridyl)methanes using chiral pyridine-derived ligands creates valuable chiral building blocks that can be further diversified.[9]

-

Trustworthiness by Design: The success of these reactions hinges on the design of specialized chiral ligands. A well-designed ligand, such as a chiral pyridine unit (CPU) with a rigid, fused-ring framework, minimizes steric hindrance near the coordinating nitrogen atom while creating a well-defined chiral environment further away.[9] This "double-layer control" ensures both high reactivity and excellent stereoselectivity.[9]

C. Asymmetric Dearomatization

A powerful strategy for creating complex, three-dimensional structures is the dearomatization of the pyridine ring. This can be achieved through various copper-catalyzed reactions, such as the addition of silicon or alkyne nucleophiles to activated pyridinium salts.[10] This approach generates highly functionalized, enantioenriched dihydropyridines, which are versatile precursors to chiral piperidines.[10][11]

Caption: General workflow for catalytic asymmetric synthesis.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, grounded in peer-reviewed, authoritative literature.

Protocol 1: Copper-Catalyzed Enantioselective Alkylation of 2-Alkenyl Pyridine

This protocol is adapted from the highly enantioselective method developed for the synthesis of a wide range of alkylated chiral pyridines.[7][8]

Objective: To synthesize (S)-2-(1,3-diphenylpropyl)pyridine with high enantiomeric excess.

Materials:

-

(E)-2-(2-phenylvinyl)pyridine (Substrate)

-

Benzylmagnesium bromide (BnMgBr) in THF (Grignard Reagent)

-

Copper(I) iodide (CuI) (Catalyst Precursor)

-

(R,S)-Josiphos-type ligand (Chiral Ligand)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) (Lewis Acid)

-

Anhydrous Diethyl Ether (Et₂O) (Solvent)

-

Saturated aqueous NH₄Cl solution (Quenching agent)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add CuI (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%). Add anhydrous Et₂O and stir the suspension for 30 minutes at room temperature.

-

Reaction Setup: In a separate flame-dried flask, dissolve (E)-2-(2-phenylvinyl)pyridine (1.0 equiv) in anhydrous Et₂O. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Activation: Slowly add BF₃·Et₂O (1.5 equiv) to the substrate solution. Stir for 15 minutes. The causality here is critical: the Lewis acid must coordinate to the pyridine nitrogen to activate the substrate before the introduction of the nucleophile.[8]

-

Nucleophilic Addition: Add the prepared catalyst suspension to the reaction mixture. Then, add the BnMgBr solution (1.5 equiv) dropwise over 20 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral pyridine synthon.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine

This protocol is based on the methodology for synthesizing precursors to important pharmaceuticals like Niraparib.[12]

Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine via an asymmetric reductive Heck reaction.

Materials:

-

Phenyl pyridine-1(2H)-carboxylate (Substrate)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (Coupling Partner)

-

[Rh(cod)₂]BF₄ (Catalyst Precursor)

-

(R)-Segphos (Chiral Ligand)

-

Triethylamine (Et₃N) (Base)

-

1,4-Dioxane and H₂O (Solvent System)

Procedure:

-

Reaction Setup: To a dried reaction vial, add phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), [Rh(cod)₂]BF₄ (2.5 mol%), and (R)-Segphos (5.0 mol%).

-

Solvent and Base Addition: Evacuate and backfill the vial with argon. Add the 1,4-dioxane/H₂O solvent mixture (10:1 v/v) followed by Et₃N (3.0 equiv).

-

Reaction Conditions: Seal the vial and heat the mixture to 80 °C for 12 hours. The choice of a rhodium catalyst with a specific chiral bisphosphine ligand like Segphos is key to controlling the regio- and enantioselectivity of the carbometalation step.[12]

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel. The resulting enantioenriched 3-substituted tetrahydropyridine is a valuable synthon that can be readily reduced to the corresponding chiral piperidine.[12]

Data Summary: Pyridine Scaffolds in FDA-Approved Drugs

To illustrate the impact of the pyridine scaffold, the following table summarizes key data for a selection of FDA-approved drugs.[1][4]

| Drug Name | Therapeutic Area | Mechanism of Action | Role of the Pyridine Ring |

| Imatinib | Oncology | Tyrosine Kinase Inhibitor | Key binding interactions in the ATP pocket of the kinase |

| Amlodipine | Cardiovascular | Dihydropyridine Calcium Channel Blocker | Core of the dihydropyridine pharmacophore |

| Isoniazid | Antibacterial | Mycolic Acid Synthesis Inhibitor | Pro-drug activated by bacterial catalase-peroxidase |

| Atazanavir | Antiviral (HIV) | Protease Inhibitor | Enhances solubility and provides key binding contacts |

| Niraparib | Oncology | PARP Inhibitor | Forms critical hydrogen bonds with the target enzyme |

Future Directions and Conclusion

The development of novel pyridine-based chiral synthons continues to be a vibrant area of research. Future efforts will likely focus on expanding the scope of C-H functionalization, developing more sustainable catalytic systems using earth-abundant metals, and employing biocatalysis to access novel chiral scaffolds.[13] The strategies and protocols outlined in this guide demonstrate the power and precision now available to medicinal chemists. By understanding the causality behind these advanced synthetic methods, researchers can more effectively design and synthesize the next generation of stereochemically pure, pyridine-containing therapeutics to address unmet medical needs.

References

-

Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (2023). Communications Chemistry. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

-

Highly enantioselective catalytic synthesis of chiral pyridines. (2017). Nature Communications. [Link]

-

Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2013). Organic & Biomolecular Chemistry. [Link]

-

Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Accounts of Chemical Research. [Link]

-

Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. (2003). Diva-Portal.org. [Link]

-

Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (2016). Journal of the American Chemical Society. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]

-

Methods for the catalytic enantioselective addition to pyridines. ResearchGate. [Link]

-

Highly enantioselective catalytic synthesis of chiral pyridines. (2017). ResearchGate. [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2022). Nature Chemistry. [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024). Domainex. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2018). Nature Chemistry. [Link]

-

Synthesis of new chiral lactam-fused pyridine derivatives. (2004). Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides From Pyridine-2,6-Dicarbonyl Dichloride as Antimicrobial Agents. (2010). ResearchGate. [Link]

-

A three-step strategy for the conversion of pyridines into benzonitriles. (2024). Nature Synthesis. [Link]

-

A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (2004). ResearchGate. [Link]

-

Custom Synthesis of Pyridine Derivatives: Meeting Specific R&D Needs. (2026). LinkedIn. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]

-

Advances on the biosynthesis of pyridine rings. (2021). RSC Advances. [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025). Medium. [Link]

-

New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. (2006). ResearchGate. [Link]

-

Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (2019). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. (2015). ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Pharmaceuticals. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Advances. [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly enantioselective catalytic synthesis of chiral pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol chemical properties

The following technical guide details the chemical properties, synthesis, and applications of (2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol , a high-value chiral building block in medicinal chemistry.

Executive Summary

(2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol (CAS: 2682097-44-3 for the dihydrochloride salt) is a specialized chiral heterocyclic intermediate. It serves as a critical scaffold in drug discovery, functioning primarily as a bioisostere for the (R)-phenylglycinol and (R)-2-amino-2-phenylethanol motifs found in beta-adrenergic agonists (e.g., Mirabegron) and various kinase inhibitors.

Its value lies in the 4-chloropyridine core, which offers two distinct advantages over phenyl analogs:

-

lowered Lipophilicity (LogP): The pyridine nitrogen increases water solubility and metabolic stability.

-

Orthogonal Reactivity: The 4-chloro substituent provides a handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, enabling rapid library generation around the chiral center.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | (2R)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol |

| Common Name | (R)-4-Chloro-2-(1-amino-2-hydroxyethyl)pyridine |

| CAS Number | 2682097-44-3 (Dihydrochloride salt) |

| Molecular Formula | C₇H₉ClN₂O (Free Base) / C₇H₉ClN₂O[1][2][3] · 2HCl (Salt) |

| Molecular Weight | 172.61 g/mol (Free Base) / 245.53 g/mol (Dihydrochloride) |

| SMILES | Nc1cc(Cl)ccn1 |

| InChIKey | KRVZBMSYEFYFML-ILKKLZGPSA-N |

Stereochemistry

The compound possesses a single chiral center at the C2 position (benzylic-like position).

-

Configuration: (R) .

-

Structural Significance: The spatial arrangement of the amine and hydroxyl groups matches the pharmacophore binding pockets of many adrenergic receptors and enzymes, where the (R)-configuration is often essential for biological activity (eutomer).

Electronic Properties

The pyridine ring is electron-deficient due to the electronegative nitrogen. The 4-chloro substituent is activated by the ring nitrogen (para-position), making it significantly more electrophilic than a chlorobenzene analog. This electronic bias facilitates nucleophilic attacks at the C4 position.

Synthesis & Manufacturing

The synthesis of enantiopure (2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol typically avoids resolution of racemates in favor of asymmetric synthesis to maximize yield and purity.

Primary Synthetic Route: Asymmetric Reduction

The most robust industrial route involves the asymmetric reduction of an

-

Precursor Formation: 2-Acetyl-4-chloropyridine is brominated to the

-bromoketone, followed by displacement with sodium azide to form 2-azidoacetyl-4-chloropyridine . -

Asymmetric Reduction: The ketone is reduced to the chiral alcohol using a Noyori Asymmetric Transfer Hydrogenation (ATH) catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]). This step establishes the (R)-stereocenter.

-

Staudinger Reduction: The azide is reduced to the amine (using PPh₃ or H₂/Pd-C—though Pd-C risks dechlorinating the pyridine ring, so chemoselective methods like Staudinger or Zn/NH₄Cl are preferred).

Synthesis Workflow Diagram

Caption: Step-wise asymmetric synthesis establishing the (R)-chiral center while preserving the 4-chloro substituent.

Chemical Reactivity & Stability

The "Tri-Functional" Scaffold

This molecule presents three distinct reactive handles, allowing for versatile elaboration in drug design.

| Functional Group | Reactivity Mode | Application |

| Primary Amine (-NH₂) | Nucleophile | Amide coupling, reductive amination, urea formation. |

| Primary Alcohol (-OH) | Nucleophile | Esterification, ether formation, cyclization to oxazolidinones. |

| 4-Chloropyridine | Electrophile (SNAr) | Displacement by amines/thiols; Suzuki coupling to biaryls. |

Critical Side Reaction: Oxazolidinone Formation

Under basic conditions with phosgene or carbonyl diimidazole (CDI), the amine and alcohol can cyclize to form a chiral oxazolidinone . This is often a desired protection strategy or a rigid pharmacophore, but can occur as an impurity if reagents are not carefully controlled.

4-Chloro Displacement (SNAr)

The 4-chloro group is highly activated. Heating with strong nucleophiles (e.g., morpholine, thiophenols) in the presence of a base (DIPEA) will displace the chloride. This allows the synthesis of "libraries from a single intermediate."

Reactivity Map

Caption: Divergent synthesis pathways utilizing the amine, alcohol, and activated 4-chloropyridine core.

Handling & Safety

Physical Properties[1][5]

-

State: The free base is likely a viscous oil or low-melting solid; the dihydrochloride salt is a white to off-white crystalline solid.

-

Hygroscopicity: The salt form is hygroscopic. It must be stored under an inert atmosphere (Argon/Nitrogen) and kept desiccated.

Safety Hazards (GHS Classification)

Based on analogous aminopyridines:

-

H302: Harmful if swallowed.[4]

-

H315/H319: Causes skin and serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Gudmundsson, K. S., et al. (2007).[5] Synthesis of 2-Amino-4-chloropyridine Derivatives. The Journal of Organic Chemistry, 72(12), 4554. (Cited for general reactivity of the 4-chloropyridine core).[6]

Sources

- 1. (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | 2682097-44-3 [sigmaaldrich.com]

- 2. sciforum.net [sciforum.net]

- 3. (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | 2089388-97-4 [sigmaaldrich.com]

- 4. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]

- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

Technical Guide: Comparative Analysis of (2R)- vs. (2S)-Pyridyl Amino Alcohols

The following technical guide provides a comprehensive comparative analysis of (2R)- and (2S)-pyridyl amino alcohols, focusing on their stereochemical behavior, synthetic utility, and pharmacological differentiation.

Executive Summary

Pyridyl amino alcohols represent a privileged class of chiral auxiliaries and pharmacophores. Their utility spans from acting as stereodirecting ligands in asymmetric catalysis (e.g., organozinc additions) to serving as core scaffolds in antimalarial and antihistamine therapeutics. This guide dissects the functional divergence between the (2R) and (2S) enantiomers, providing researchers with the mechanistic grounding and experimental protocols necessary for their synthesis, resolution, and application.

Structural Fundamentals & Stereochemical Divergence

The core structure consists of a pyridine ring attached to a chiral carbon bearing a hydroxyl group and an adjacent amine functionality. The absolute configuration at the carbinol center (C2 relative to the pyridine) dictates the spatial arrangement of the chelating atoms (N, O).

Conformational Locking in Catalysis

In asymmetric synthesis, these molecules function as bidentate ligands. The rigid pyridine nitrogen and the alkoxide oxygen chelate to metal centers (Zn, Cu, Ru), creating a chiral pocket.

-

(2S)-Isomer: Typically directs nucleophilic attack to the Si-face of prochiral aldehydes (yielding S-alcohols in standard models).

-

(2R)-Isomer: Directs attack to the Re-face (yielding R-alcohols).

Mechanistic Visualization (Zimmerman-Traxler Model)

The following diagram illustrates the transition state selectivity in the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a (2S)-pyridyl amino alcohol.

Figure 1: Mechanistic pathway for enantioselective alkylation. The (2S)-ligand minimizes steric repulsion in the transition state, favoring the formation of the (S)-product.

Synthetic Protocols

To ensure high enantiopurity (>99% ee), we recommend a biocatalytic reduction route over traditional chemical resolution, as it offers higher yield and atom economy.

Protocol A: Biocatalytic Synthesis of (1S)-1-(2-Pyridyl)-2-aminoethanol

This protocol utilizes a ketoreductase (KRED) for the asymmetric reduction of the corresponding amino-ketone precursor.

Reagents:

-

Substrate: 2-amino-1-(pyridin-2-yl)ethanone HCl

-

Enzyme: KRED-130 (Codexis or equivalent broad-spectrum ketoreductase)

-

Cofactor: NADP+ / Glucose Dehydrogenase (GDH) for recycling

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

-

Buffer Preparation: Dissolve NADP+ (1.0 mM) and Glucose (1.5 eq) in phosphate buffer (50 mL).

-

Enzyme Activation: Add GDH (500 U) and KRED-130 (50 mg) to the buffer. Stir gently at 30°C for 15 minutes.

-

Substrate Addition: Add the ketone substrate (500 mg, dissolved in 2 mL DMSO) dropwise to the enzyme mixture.

-

Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary.

-

Quenching & Extraction: Quench with EtOAc (50 mL). Centrifuge to remove protein precipitate.[1] Extract the aqueous phase 3x with EtOAc.[2]

-

Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from hexanes/IPA.

Validation:

-

Yield: Expect >85%.

-

ee: >99% (Determined by Chiral HPLC, see Section 4).

Analytical Characterization (Chiral HPLC)

Distinguishing the (2R) and (2S) isomers requires a validated chiral HPLC method. Standard C18 columns cannot separate these enantiomers.

Method Parameters:

-

Column: Chiralpak IB (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)) - 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: The amine additive (DEA) is critical to suppress peak tailing caused by the basic pyridine nitrogen interacting with residual silanols.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[3]

-

Temperature: 25°C.

Data Interpretation:

| Isomer | Retention Time (approx.) | Resolution (Rs) |

|---|---|---|

| (2R)-Isomer | 8.2 min | - |

| (2S)-Isomer | 11.5 min | > 3.0 |

Self-Validation Check: Inject a racemic mixture first to establish separation. If peaks merge, increase the Hexane ratio to 95:5.

Biological & Pharmacological Implications

In drug development, the choice between (2R) and (2S) is not merely structural but functional.

Antimalarial Potency (Quinoline Analogs)

Research on amino-alcohol quinolines (analogs of mefloquine) demonstrates a stark "Eutomer/Distomer" relationship:

-

The (S)-Enantiomer: Often exhibits 2-15x higher potency against P. falciparum strains (W2, 3D7).[4] The spatial orientation allows for optimal binding to the heme polymerization target within the parasite's food vacuole.

-

The (R)-Enantiomer: Shows reduced activity and, in some cases, distinct cytotoxicity profiles (neurotoxicity risks associated with off-target binding).

Workflow: Biological Activity Screening

The following diagram outlines the logic flow for evaluating a new chiral pyridyl amino alcohol candidate.

Figure 2: Screening workflow for chiral drug candidates. Separation must precede biological testing to avoid misleading "average" data from racemates.

Conclusion

The distinction between (2R) and (2S) pyridyl amino alcohols is a critical parameter in both synthetic chemistry and pharmacology. For asymmetric catalysis, the (2S)-isomer is generally the preferred ligand for generating (S)-alcohols via organozinc addition. In medicinal chemistry, the biological activity is strictly governed by this chirality, necessitating high-fidelity synthesis and rigorous analytical separation as detailed in this guide.

References

-

BenchChem. "Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis."[2] BenchChem Technical Library. Link

-

National Institutes of Health (NIH). "Asymmetric autocatalysis of pyrimidyl alkanol and its application to the study on the origin of homochirality." PubMed Central. Link

-

Royal Society of Chemistry. "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." Organic & Biomolecular Chemistry. Link

-

MDPI. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules.[5][6][7][8] Link

-

Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Application Notes. Link

Sources

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Pharmacological Applications of 4-Chloropyridine Ethanolamine Derivatives

Executive Summary

The 4-chloropyridine ethanolamine scaffold represents a critical intersection in heterocyclic medicinal chemistry, combining the electron-deficient pyridine ring with a bifunctional amino-alcohol tether. While 4-chloropyridine is classically known as a precursor to 4-dimethylaminopyridine (DMAP), its reaction with ethanolamine (2-aminoethanol) yields 4-(2-hydroxyethylamino)pyridine , a versatile intermediate.

This guide analyzes the synthetic utility and biological potential of these derivatives. Unlike simple alkylpyridines, the ethanolamine tail provides a "hook" for further functionalization—enabling the synthesis of nitrogen mustards, kinase inhibitor pharmacophores, and plant growth regulators. This document details the S_NAr (Nucleophilic Aromatic Substitution) mechanisms, self-validation protocols for preventing polymerization, and divergent synthesis pathways.

Synthetic Chemistry: The Core Reaction

The primary route to 4-chloropyridine ethanolamine derivatives is the nucleophilic displacement of the C4-chlorine by the primary amine of ethanolamine.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The pyridine nitrogen renders the C4 position highly electrophilic, especially when protonated or alkylated.

-

Step 1 (Addition): The lone pair of the ethanolamine nitrogen attacks the C4 carbon, disrupting aromaticity and forming a Meisenheimer-like complex.

-

Step 2 (Elimination): The chloride ion is expelled, restoring aromaticity.

-

Step 3 (Deprotonation): Loss of a proton restores the neutral amine.

Critical Technical Insight: 4-Chloropyridine free base is unstable. It undergoes intermolecular self-quaternization (polymerization) at room temperature to form poly-viologens. Therefore, the reaction must start from 4-chloropyridine hydrochloride , or the free base must be generated in situ in the presence of the nucleophile.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction pathway and the critical "Self-Quaternization" trap that must be avoided.

Figure 1: Synthetic pathway for 4-(2-hydroxyethylamino)pyridine, highlighting the polymerization risk of the free base.

Divergent Synthesis & Library Generation

Once the core scaffold 4-(2-hydroxyethylamino)pyridine is obtained, the hydroxyl group serves as a handle for divergent synthesis.

Nitrogen Mustard Analogs

By converting the terminal hydroxyl group to a chloride (using

-

Structure: 4-(2-chloroethylamino)pyridine.

-

Mechanism of Action: Similar to nitrogen mustards, the 2-chloroethyl amine can form an aziridinium ion, which alkylates DNA (N7 of guanine).

-

Relevance: These derivatives are investigated for cytotoxicity against cancer cell lines, although the pyridine ring reduces the basicity of the nitrogen compared to aliphatic mustards, potentially modulating reactivity.

Agrochemicals (Urea Derivatives)

Reaction of the secondary amine with isocyanates yields urea derivatives.

-

Target: Cytokinin receptors in plants.

-

Example: Analogs of Forchlorfenuron (which uses a 2-chloro-4-pyridyl amine scaffold). The ethanolamine chain can modify solubility and uptake.

Visualization: Functionalization Map

Figure 2: Divergent synthesis map showing the conversion of the core scaffold into alkylating agents, agrochemicals, and prodrugs.

Experimental Protocols

The following protocols are designed for reproducibility and safety, specifically addressing the instability of 4-chloropyridine.

Protocol A: Synthesis of 4-(2-hydroxyethylamino)pyridine

Objective: Isolate the target secondary amine without forming the polymer.

-

Preparation of Free Base (In Situ):

-

Weigh 4-chloropyridine hydrochloride (10 mmol) into a pressure tube.

-

Add Ethanolamine (50 mmol) . The excess amine acts as both solvent and acid scavenger.

-

Note: Do not neutralize 4-chloropyridine HCl in a separate step before adding the amine, as this promotes polymerization.

-

-

Reaction:

-

Seal the tube and heat to 140°C for 12 hours.

-

The reaction mixture will turn dark brown.

-

-

Work-up:

-

Purification:

-

Recrystallize from Benzene/Hexane or purify via column chromatography (Silica gel, MeOH/DCM 1:9).

-

Yield: Typically 60-75%.

-

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of the mustard derivative.

-

Cell Seeding: Seed A549 (lung cancer) or MCF-7 cells at

cells/well in 96-well plates. -

Treatment:

-

Dissolve 4-(2-chloroethylamino)pyridine in DMSO.

-

Treat cells with a concentration gradient (0.1

M to 100

-

-

Readout:

-

Add MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).

-

Quantitative Data Summary

The following table summarizes reported physicochemical properties and biological activities for relevant 4-amino-pyridine derivatives.

| Compound Class | Substituent (N4) | LogP (Calc) | Primary Application | Key Reactivity |

| Parent | 4-Amino-2-chloropyridine | 0.95 | Agrochemical Intermediate | Precursor to Forchlorfenuron |

| Scaffold | 4-(2-hydroxyethylamino)pyridine | -0.12 | Synthetic Intermediate | Hydroxyl nucleophile |

| Mustard | 4-(2-chloroethylamino)pyridine | 1.45 | Cytotoxic Agent | Aziridinium formation (DNA alkylation) |

| Prodrug | 4-(2-acetoxyethylamino)pyridine | 0.55 | Metabolic Probe | Esterase hydrolysis |

Future Perspectives & Safety

Toxicology Warning: Researchers must be aware that N-nitrosation of pyridine-ethanolamines can lead to structures resembling NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific carcinogen. Any synthetic workflow involving nitrites or nitrosating agents must be handled with extreme caution.[2]

Optimization:

-

Linker Rigidity: Replacing ethanolamine with trans-4-aminocyclohexanol to restrict conformational freedom may improve kinase binding affinity.

-

PROTACs: The ethanolamine hydroxyl is an ideal attachment point for E3 ligase recruiters (e.g., Thalidomide derivatives) to degrade pyridine-binding proteins.

References

-

PubChem. 2-Amino-4-chloropyridine Compound Summary. [Link]

-

ResearchGate. The reaction of 4-chloropyridine with amines. [Link]

-

National Institutes of Health (PMC). Cytotoxicity of Pyridine Derivatives in Nanocapsules. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

Chiral 2-amino-2-arylethanols are privileged pharmacophores and critical bioisosteres in modern drug discovery. Specifically, the incorporation of a 4-chloro-2-pyridyl moiety presents unique synthetic challenges due to the potential for catalyst poisoning by the pyridine nitrogen and unwanted hydrodehalogenation of the aryl chloride during late-stage reductions.

This application note details a highly scalable, self-validating synthetic workflow for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol . By leveraging an Ellman’s auxiliary-directed asymmetric Strecker reaction followed by chemoselective borane reduction, this protocol guarantees high enantiomeric excess (>99% ee) while preserving the integrity of the halogenated heterocycle[1].

Strategic Retrosynthetic Analysis & Mechanistic Causality

As a Senior Application Scientist, designing a robust protocol requires moving beyond empirical steps to understand the causality of the reaction microenvironment. The synthesis is broken down into three strategic phases:

Phase I: Stereodirecting Imine Condensation

We utilize (R)-tert-butanesulfinamide (Ellman's auxiliary) rather than traditional chiral pool resolving agents. The condensation with 4-chloropicolinaldehyde requires a water scavenger and Lewis acid. Titanium(IV) ethoxide (Ti(OEt)₄) is selected because it effectively activates the aldehyde while irreversibly trapping the generated water, preventing the hydrolysis of the highly electrophilic sulfinyl imine[1].

Phase II: The "Alcohol Effect" in Asymmetric Cyanation

The cyanation of the chiral sulfinyl imine is the stereodefining step. While traditional protocols utilize TMSCN, we employ Diethylaluminum Cyanide (Et₂AlCN) modified with isopropanol (i-PrOH). This "alcohol effect" generates a solvated monomeric aluminum species that coordinates with the sulfinyl oxygen in a rigid six-membered chair-like transition state. This effectively shields the Si-face, directing the cyanide nucleophile exclusively to the Re-face of the imine to yield the (R,R)-aminonitrile with exceptional diastereoselectivity[2].

Phase III: Chemoselective Reduction

Standard reduction protocols for amino acids often employ strong hydride donors (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). However, applying these to a 4-chloro-2-pyridyl substrate introduces a critical risk of hydrodehalogenation. To establish a self-validating system, Borane-Tetrahydrofuran (BH₃·THF) is utilized. BH₃ acts as an electrophilic reducing agent that rapidly coordinates with the electron-rich carboxylic acid, facilitating reduction to the alcohol without engaging the electron-deficient aryl chloride[3][4].

Mandatory Visualization: Synthetic Workflow

Synthetic workflow for this compound via Ellman's auxiliary.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (R)-N-(4-Chloro-2-pyridylmethylene)-tert-butanesulfinamide

-

Charge: To an oven-dried 100 mL round-bottom flask under argon, add 4-chloropicolinaldehyde (1.41 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.27 g, 10.5 mmol) in anhydrous THF (30 mL).

-

Activation: Add Ti(OEt)₄ (4.2 mL, 20.0 mmol) dropwise via syringe at room temperature.

-

Reaction: Stir the yellow solution for 12 hours at room temperature.

-

Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white suspension of titanium dioxide will form. Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (3 × 20 mL).

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the sulfinyl imine as a pale yellow solid.

Step 2: Asymmetric Strecker Cyanation

-

Preparation: In a separate flame-dried vial, mix Et₂AlCN (1.0 M in toluene, 12.0 mL, 12.0 mmol) and anhydrous i-PrOH (0.92 mL, 12.0 mmol). Stir for 15 minutes at room temperature to form the active solvated complex[2].

-

Reaction: Dissolve the sulfinyl imine (8.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C using a dry ice/acetone bath. Add the Et₂AlCN/i-PrOH complex dropwise over 10 minutes.

-

Incubation: Stir at -78 °C for 4 hours.

-

Quench (CAUTION): Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Note: Perform strictly in a fume hood due to the potential release of trace HCN gas.

-

Workup: Warm to room temperature, dilute with EtOAc (50 mL), and filter through Celite. Extract the aqueous layer with EtOAc, dry the combined organics over MgSO₄, and concentrate to yield the (R,R)-aminonitrile.

Step 3: Acidic Hydrolysis & Deprotection

-

Reaction: Suspend the crude aminonitrile (6.0 mmol) in 6M aqueous HCl (30 mL). Heat the mixture to reflux (100 °C) for 12 hours. This step simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the tert-butanesulfinyl group[5].

-

Workup: Cool the mixture to room temperature. Wash the aqueous layer with CH₂Cl₂ (2 × 20 mL) to extract the cleaved chiral auxiliary byproducts.

-

Isolation: Concentrate the aqueous phase in vacuo to complete dryness to afford (2R)-2-amino-2-(4-chloro-2-pyridyl)acetic acid hydrochloride as a white powder.

Step 4: Chemoselective Reduction to Amino Alcohol

-

Reaction: Suspend the amino acid hydrochloride salt (5.0 mmol) in anhydrous THF (25 mL) and cool to 0 °C under argon.

-

Reduction: Add BH₃·THF complex (1.0 M in THF, 20.0 mL, 20.0 mmol) dropwise. Vigorous gas evolution (H₂) will occur[3].

-

Incubation: Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench: Cool to 0 °C and carefully quench with MeOH (10 mL) to destroy excess borane. Concentrate the mixture in vacuo.

-

Boron-Complex Cleavage: Dissolve the resulting residue in 1M NaOH (20 mL) and reflux for 2 hours to break the boron-amine complexes[4].

-

Final Isolation: Cool to room temperature and extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure target compound, This compound .

Data Presentation & Yield Metrics

Table 1: Reaction Optimization for Asymmetric Cyanation (Step 2) Demonstrating the causality of the "Alcohol Effect" on diastereoselectivity.

| Cyanide Source | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| TMSCN / Ti(OiPr)₄ | None | -78 | 78 | 85:15 |

| Et₂AlCN | None | -78 | 82 | 90:10 |

| Et₂AlCN | i-PrOH (1.0 eq) | -78 | 94 | >95:5 |

Table 2: Reagent Stoichiometry and Overall Yield Metrics

| Step | Intermediate Generated | Scale (mmol) | Primary Reagent | Yield (%) | Optical Purity |

| 1 | Sulfinyl Imine | 10.0 | Ti(OEt)₄ | 92 | N/A |

| 2 | Aminonitrile | 8.0 | Et₂AlCN / i-PrOH | 94 | >95:5 de |

| 3 | Amino Acid HCl | 6.0 | 6M HCl | 88 | >99% ee |

| 4 | Target Amino Alcohol | 5.0 | BH₃·THF | 81 | >99% ee |

References

1.5 - MDPI (2021). 2.2 - Lookchem / Journal of Organic Chemistry. 3.1 - Chemical Reviews / ACS Publications (2010). 4.3 - UMB.edu / Tetrahedron. 5.4 - Bentham Open (2008).

Sources

Application Note & Protocol: Solvent Selection for Dissolving (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent system for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The process of solvent selection is critical in pharmaceutical development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This guide moves beyond simple trial-and-error, establishing a scientifically-grounded workflow that combines theoretical physicochemical analysis with a detailed, practical protocol for empirical solubility determination. We will explore the molecular characteristics of the target compound, apply fundamental principles of solubility, and provide a step-by-step methodology for screening and optimizing a solvent system, ensuring both efficacy and compliance with pharmaceutical standards.

Physicochemical Characterization of the Target Compound

Understanding the molecular structure of this compound is the foundation of a logical solvent selection process. The molecule's functionality dictates its intermolecular interactions and, consequently, its solubility in various media.

Table 1: Properties of this compound

| Property | Value / Description | Source / Note |

| Molecular Formula | C₇H₉ClN₂O | - |

| Molecular Weight | 172.61 g/mol | [3] |

| Key Functional Groups | 1. Primary Amine (-NH₂): Basic, hydrogen bond donor/acceptor. | |

| 2. Primary Alcohol (-OH): Polar, hydrogen bond donor/acceptor. | ||

| 3. 4-Chloro-2-pyridyl Ring: Aromatic, weakly basic nitrogen (H-bond acceptor), polar C-Cl bond. | [4][5] | |

| Predicted Polarity | High | Based on functional group analysis. |

| Predicted LogP | ~0.7 | Estimated based on similar structures.[6][7] |

The compound possesses multiple polar, protic functional groups (amine and hydroxyl) and a pyridine ring, which is itself polar and miscible with water.[5][8] The presence of these groups, particularly their ability to donate and accept hydrogen bonds, strongly suggests that polar solvents will be the most effective for dissolution. The principle of "like dissolves like" is the guiding tenet here; solvents that can engage in similar intermolecular forces with the solute will be the most effective.[9]

A Systematic Workflow for Solvent Selection

A robust solvent selection strategy is a multi-step process that begins with theoretical prediction and culminates in empirical verification. This workflow ensures an efficient and logical progression, minimizing wasted resources and time.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. researchgate.net [researchgate.net]

- 3. (2R)-2-AMINO-2-(6-CHLORO(3-PYRIDYL))ETHAN-1-OL [cymitquimica.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. (R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL - CAS号 1213452-84-6 - 摩熵化学 [molaid.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

Application Note: (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in Asymmetric Catalysis

Executive Summary

(2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (CAS: 2682097-44-3, HCl salt) represents a specialized class of chiral pyridyl-amino-alcohol ligands designed for transition metal catalysis. While structurally related to the canonical 2-(2-pyridyl)ethanol ligands used in Asymmetric Transfer Hydrogenation (ATH), this specific variant incorporates a 4-chloro substituent on the pyridine ring.

This modification is not merely cosmetic; it serves as an electronic tuning handle . The electron-withdrawing nature of the chlorine atom reduces the electron density at the pyridine nitrogen donor, thereby modulating the Lewis acidity of the coordinated metal center (typically Ruthenium or Rhodium). This guide details the application of this ligand in Ru(II)-catalyzed ATH, offering a protocol optimized for high enantioselectivity and turnover frequency (TOF).

Scientific Foundation & Mechanism

The "Privileged" Pyridyl-Alcohol Pharmacophore

Chiral amino alcohols derived from pyridine are bidentate ligands that bind to soft metals (Ru, Rh, Ir) via the pyridine nitrogen (

In the Noyori-Morris type mechanism:

-

The Metal (Ru) holds the hydride (

).[1] -

The Ligand Amine (

) holds the proton ( -

The substrate (ketone/imine) does not bind directly to the metal but interacts via a six-membered transition state, accepting

and

The "4-Chloro" Electronic Effect

The introduction of a Chlorine atom at the 4-position of the pyridine ring exerts a specific Inductive Effect (-I) :

-

Lewis Acidity: The electron-withdrawing chlorine reduces the

-donor strength of the pyridine nitrogen. This renders the Ru(II) center more electrophilic (Lewis acidic). -

Catalytic Consequence: A more electrophilic metal center often accelerates the hydride transfer step, which is typically rate-determining in ATH.

-

Robustness: Electron-deficient ligands can stabilize the metal complex against oxidative degradation, potentially allowing for lower catalyst loadings.

Mechanistic Visualization

The following diagram illustrates the active catalytic cycle, highlighting the concerted transfer of hydrogen.

Caption: Figure 1. Proposed catalytic cycle for Ru-catalyzed ATH using this compound. The cycle relies on the metal-ligand bifunctional mechanism.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials & Reagents

| Component | Specification | Role |

| Ligand | This compound | Chiral Controller |

| Metal Precursor | Ruthenium Source | |

| Base | KOH or | Activator / HCl Scavenger |

| Solvent/H-Source | 2-Propanol ( | Solvent & Hydrogen Donor |

| Substrate | Acetophenone (Benchmark) | Test Substrate |

Catalyst Preparation (In-Situ Method)

Note: While isolated catalysts are stable, in-situ preparation is more time-efficient for screening.

-

Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques or a glovebox.

-

Weighing: Into a dry 4 mL vial equipped with a magnetic stir bar, weigh:

- : 3.1 mg (0.005 mmol)

-

Ligand (dihydrochloride salt): 2.5 mg (0.011 mmol)

-

Ratio: Slight excess of ligand (1.1 : 1 vs Ru atom) ensures complete complexation.

-

Solvation: Add 1.0 mL of anhydrous 2-propanol (degassed).

-

Heating: Stir the mixture at 60°C for 20 minutes. The solution should turn deep orange/red, indicating the formation of the pre-catalyst complex.

Catalytic Run (Standard Protocol)

-

Substrate Addition: To the catalyst solution (at Room Temperature), add:

-

Acetophenone: 118 µL (1.0 mmol)

-

S/C Ratio: This provides a Substrate-to-Catalyst ratio of 100:1. (Can be pushed to 1000:1 for optimized runs).

-

-

Activation: Add

-BuOK solution (0.1 mL of 0.5M in-

Note: Base is required to neutralize the HCl from the ligand and the precursor, generating the active alkoxide species.

-

-

Reaction: Stir at 25°C - 40°C. Monitor by TLC or GC.

-

Typical Time: 1 - 4 hours depending on substrate electronics.

-

-

Quench: Pass the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

-

Analysis: Analyze conversion and

(enantiomeric excess) via Chiral GC (e.g., Cyclosil-B column) or Chiral HPLC.

Workflow Visualization

The following diagram outlines the decision matrix for optimizing the reaction conditions using this specific ligand.

Caption: Figure 2. Optimization workflow for maximizing yield and stereocontrol with the this compound ligand.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning / HCl | Ensure ligand is fully neutralized. The HCl salt requires 2 equiv. of base plus the base needed for the catalytic cycle. Increase base loading slightly. |

| Low ee | High Temperature / Background Rxn | Lower reaction temperature to 0°C. Ensure no non-catalyzed background reduction is occurring (rare with iPrOH alone). |

| Color Change (Black) | Catalyst Decomposition | Ru-hydride species are sensitive to oxygen. Degas all solvents thoroughly (Freeze-Pump-Thaw). |

| Slow Reaction | Electronic Mismatch | The 4-Cl ligand is electron-deficient. If the substrate is also highly electron-deficient, the reaction may slow. Heat to 40°C. |

References

-

General Mechanism of ATH with Amino-Alcohol Ligands

-

Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

-

-

Electronic Tuning of Pyridine Ligands

-

Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews, 257(11-12), 1848–1902. Link

-

-

Ligand Identification & Properties

-

Sigma-Aldrich Product Entry: (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride. CAS: 2682097-44-3. Link

-

-

Ruthenium Precursor Utility

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Sources

Application Note: Advanced Handling, Storage, and Quality Control of Hygroscopic Amino Alcohols

Introduction & Mechanistic Overview

Amino alcohols—such as monoethanolamine (MEA), diethanolamine (DEA), and tromethamine (TRIS)—are highly versatile bifunctional molecules integral to pharmaceutical formulations, biological buffering, and organic synthesis. However, their dual chemical functionality (containing both -NH₂ and -OH groups) imparts high reactivity and extreme hygroscopicity, making them notoriously difficult to handle without degrading their purity.

Mechanisms of Degradation:

-

Moisture Absorption: The strong hydrogen-bonding capacity of both the amine and hydroxyl groups causes these compounds to aggressively scavenge atmospheric moisture. This alters their molarity, lowers their flash point, and can catalyze further hydrolytic degradation.

-

Carbon Dioxide Scavenging: Primary and secondary amines react rapidly with atmospheric CO₂ to form stable carbamates and carbonates. This reaction consumes the active amine, fundamentally altering the pH buffering capacity of the material.

-

Oxidative & Metal-Catalyzed Degradation: Exposure to oxygen and certain transition metals leads to oxidative cleavage and the formation of color bodies. Crucially, MEA in contact with iron can form a crystalline complex known as tris(ethanolamino)-iron. This complex is highly unstable and can spontaneously ignite when heated to 54–71°C in the presence of air[1]. Furthermore, heating amino alcohols above 60°C in the presence of aluminum can generate highly flammable hydrogen gas[2].

Storage Conditions and Materials Compatibility

To maintain the structural and functional integrity of amino alcohols, the storage environment must be rigorously controlled based on their specific chemical incompatibilities.

-

Container Materials: Stainless steel (304 or 316L) or high-density fluoropolymers (PTFE, PFA) are mandatory. Copper, brass, and carbon steel must be strictly avoided due to corrosive attack and reactive complexation[3].

-

Atmosphere: The headspace of storage vessels must be continuously padded with high-purity Nitrogen or Argon to prevent the ingress of moisture, CO₂, and oxygen.

-

Temperature Control: Storage temperatures must be optimized to prevent freezing—which can cause container rupture or necessitate repeated melting cycles that accelerate oxidative breakdown—while avoiding excessive heat (>60°C), which accelerates oxidation and self-sustained decomposition[1][4].

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical Properties and Storage Parameters of Common Amino Alcohols

| Compound | State at RT | Melting Point (°C) | pKa (25°C) | Hygroscopicity | Recommended Storage Temp |

| Monoethanolamine (MEA) | Viscous Liquid | 10.5 | 9.5 | Extremely High | 15°C - 25°C |

| Diethanolamine (DEA) | Solid/Viscous | 28.0 | 8.9 | Very High | 30°C - 40°C (Liquid state) |

| Tromethamine (TRIS) | Crystalline Solid | 168 - 172 | 8.1 | Moderate (Prone to caking) | 20°C - 25°C (Desiccated) |

| 2-Amino-2-methyl-1-propanol (AMP) | Liquid/Solid | 30.0 | 9.7 | High | 35°C (To prevent freezing) |

Workflow: Handling and Quality Control

Logical workflow for the handling, storage, and QC of hygroscopic amino alcohols.

Experimental Protocols

Protocol 1: Anaerobic and Anhydrous Dispensing of Liquid Amino Alcohols

Objective: To transfer highly hygroscopic liquid amino alcohols (e.g., MEA, AMP) without introducing atmospheric moisture or CO₂. Causality & Logic: Using a Schlenk line ensures that the partial pressure of water and oxygen in the headspace remains near zero. Because amino alcohols are highly viscous (MEA has a viscosity of 18.95 cP at 25°C[3]), standard narrow-gauge needles cause cavitation during withdrawal. Cavitation can create a vacuum inside the syringe, which pulls in atmospheric moisture and CO₂ if the plunger seal is imperfect. Using wide-bore needles mitigates this physical risk. Self-Validation: The integrity of the inert atmosphere is validated by observing the positive pressure bubbler on the Schlenk line; continuous, slow bubbling during fluid withdrawal confirms that no vacuum is being created in the source bottle.

Step-by-Step Methodology:

-

Preparation: Dry all receiving glassware (Schlenk flasks, syringes) and stainless-steel needles (16–18 gauge) in an oven at 120°C for at least 4 hours. Cool under vacuum in a desiccator.

-

Purging: Connect the receiving flask to a Schlenk line. Perform three cycles of vacuum (evacuate to <1 mbar) and backfill with high-purity Argon (99.999%).

-

Septum Piercing: Maintain a slight positive pressure of Argon in the source container. Insert the dry, Argon-flushed syringe equipped with the wide-bore needle through the septum.

-

Transfer: Slowly withdraw the required volume of the amino alcohol, allowing the viscous liquid time to fill the barrel without forming bubbles.

-

Dispensing: Transfer the liquid into the Argon-flushed receiving flask. Seal immediately with a PTFE-lined cap.

Protocol 2: Moisture Determination via Buffered Karl Fischer (KF) Titration

Objective: To accurately quantify trace water content in strongly alkaline amino alcohols. Causality & Logic: Standard KF reagents fail with strongly alkaline amines. A shift in the working medium's pH above 8.0 induces the disproportionation of iodine molecules, leading to dragging endpoints, continuous iodine consumption, and falsely elevated water content readings. Adding a weak acid (e.g., benzoic or salicylic acid) buffers the titration medium to the optimal pH range (5.0–7.0). Acetic acid is strictly avoided because it tends to cause esterification side-reactions with the alcohol groups in the KF solvent, producing water in situ and invalidating the measurement. Self-Validation: Before injecting the amine sample, inject a certified 1.0% water standard. A recovery of 98–102% validates that the buffer system is functioning correctly and is free of esterification side reactions.

Step-by-Step Methodology:

-

Solvent Preparation: Add 30–50 mL of anhydrous methanol (KF grade) to the volumetric KF titration cell.

-

Buffering: Add 5–10 grams of dry benzoic acid or salicylic acid to the solvent to neutralize the alkalinity of the incoming amine sample.

-

Pre-titration: Start the titrator to eliminate residual moisture in the solvent and buffer until a stable drift is achieved (typically <10 µ g/min ).

-

System Validation: Inject 1.0 mL of a 1.0% water standard and verify quantitative recovery.

-

Sample Injection: Draw 1–2 mL of the amino alcohol into a dry syringe. Weigh the syringe accurately on an analytical balance (

). -

Titration: Inject the sample into the KF titration cell through the septum. Withdraw the syringe and re-weigh (

). The exact sample mass is calculated as -

Endpoint Detection: Titrate using a one-component volumetric KF titrant (e.g., 5 mg H₂O/mL) to a fast voltammetric endpoint. Calculate the moisture percentage based on the total titrant consumption.

References